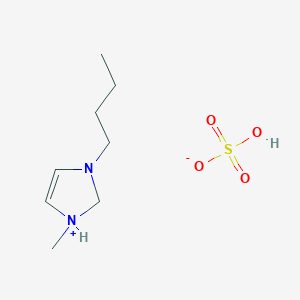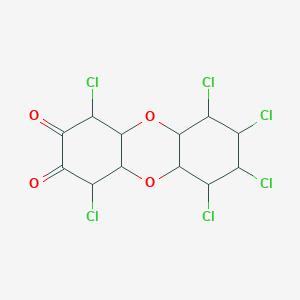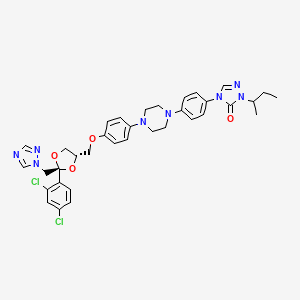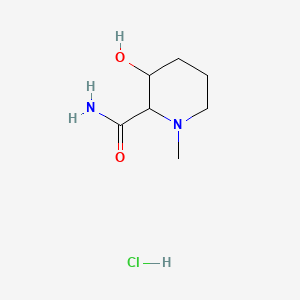
3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of unsaturated intermediates, which usually requires multiple steps . Another approach involves the cyclization and cycloaddition reactions to form the piperidine ring .
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs cost-effective and scalable methods. These methods include multicomponent reactions and annulation processes, which allow for the efficient synthesis of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperidine compounds .
Applications De Recherche Scientifique
3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride has a wide range of scientific research applications. It is used as a reactant for the optimization of Novobiocin scaffold to produce antitumor agents . Additionally, it is involved in the formation of carbamates and N-alkylimidazoles . The compound is also utilized in the synthesis of pyridine derivatives as CDK5 inhibitors and phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors . Furthermore, it plays a role in the synthesis of amino phosphite ligands and mexiletine enantiomers by nucleophilic aromatic substitution .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This interaction is crucial for its biological effects and therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride include other piperidine derivatives such as 3-Hydroxy-1-methylpiperidine and 3-Hydroxy-2-methylpyridine . These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness: What sets this compound apart from its similar compounds is its specific functional groups and their arrangement.
Propriétés
Formule moléculaire |
C7H15ClN2O2 |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
3-hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9-4-2-3-5(10)6(9)7(8)11;/h5-6,10H,2-4H2,1H3,(H2,8,11);1H |
Clé InChI |
NJXDNCZNEUAZGP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1C(=O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


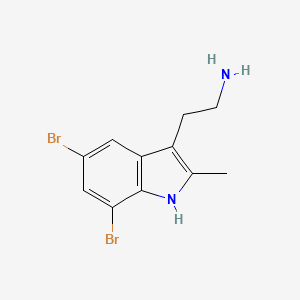
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
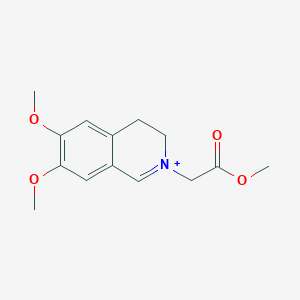

![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
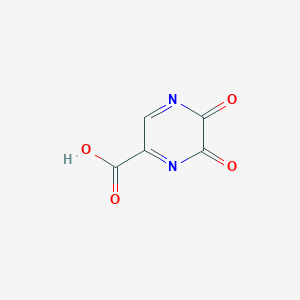
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
